molecular formula C17H18O3 B14246506 Acetic acid;1-phenyl-2,3-dihydroinden-1-ol CAS No. 182802-18-2

Acetic acid;1-phenyl-2,3-dihydroinden-1-ol

Cat. No.: B14246506
CAS No.: 182802-18-2
M. Wt: 270.32 g/mol
InChI Key: LYSXTOOSHRPVRJ-UHFFFAOYSA-N
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Description

Acetic acid;1-phenyl-2,3-dihydroinden-1-ol is a compound that combines the properties of acetic acid and a phenyl-substituted dihydroindenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenyl-2,3-dihydroinden-1-ol typically involves the reaction of acetic acid with 1-phenyl-2,3-dihydroinden-1-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenyl-2,3-dihydroinden-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;1-phenyl-2,3-dihydroinden-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential therapeutic uses, including drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenyl-2,3-dihydroinden-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Phenylacetic acid: Shares the phenyl group and carboxylic acid functionality.

    2-Phenylindole: Contains a phenyl group attached to an indole ring.

Uniqueness

Acetic acid;1-phenyl-2,3-dihydroinden-1-ol is unique due to its specific combination of acetic acid and phenyl-substituted dihydroindenol, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

182802-18-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

acetic acid;1-phenyl-2,3-dihydroinden-1-ol

InChI

InChI=1S/C15H14O.C2H4O2/c16-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)15;1-2(3)4/h1-9,16H,10-11H2;1H3,(H,3,4)

InChI Key

LYSXTOOSHRPVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(C2=CC=CC=C21)(C3=CC=CC=C3)O

Origin of Product

United States

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